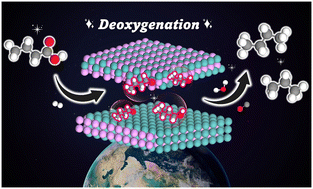DFT insights into crystal plane effects of molybdenum phosphide (MoP) on the catalytic performance in deoxygenation of palmitic acid†
Catalysis Science & Technology Pub Date: 2023-11-25 DOI: 10.1039/D3CY01179H
Abstract
Deoxygenation (DX) of bio-oil surrogates via hydrotreating has attracted considerable attention in bio-oil treatment research. This study investigates DX reaction mechanisms of palmitic acid on two distinct molybdenum phosphide (MoP) planes: (001) and (101). Through density functional theory (DFT) calculations, we aim to understand how different crystal planes influence these DX mechanisms. We classified the DX mechanisms on both surfaces into two potential pathways: (i) hydrodeoxygenation (HDO), where oxygen is removed as water, yielding an alkane product with an equal carbon count as the reactant and (ii) decarbonylation (DCO), which eliminates oxygen as CO, producing an alkane product with one fewer carbon atom. Our results reveal that the MoP (101) surface is more active than the MoP (001) surface, making it the optimal surface for DX reactions. The DX reaction mechanism on the MoP (101) surface also shows a preference for the HDO pathway over the DCO pathway (1.43 vs. 2.93 eV). The activation energy (Ea) for the HDO pathway on the MoP (101) surface is lower than that on the MoP (001) surface (1.43 vs. 1.64 eV), due to different hydrogen atom adsorption sites on both surfaces. Kinetic studies show that the reaction rate for both pathways increases with temperature on both surfaces. These findings align with experimental data indicating that the HDO reaction over MoP is more feasible than the DCO pathway. Our research significantly contributes to our understanding of DX reactions over MoP catalysts.


Recommended Literature
- [1] Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation†
- [2] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [3] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [4] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [5] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†
- [6] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [7] Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†
- [8] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [9] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes
- [10] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 182823-26-3









